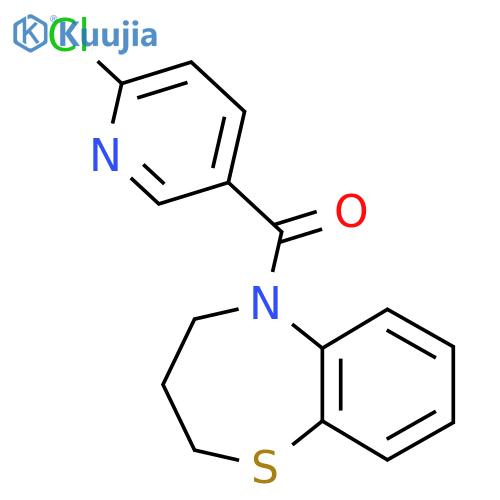Cas no 926597-17-3 (5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine)

5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine 化学的及び物理的性質
名前と識別子
-
- 5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine
- 926597-17-3
- EN300-26610452
- AKOS000976611
- Z52079194
-
- インチ: 1S/C15H13ClN2OS/c16-14-7-6-11(10-17-14)15(19)18-8-3-9-20-13-5-2-1-4-12(13)18/h1-2,4-7,10H,3,8-9H2
- InChIKey: OBJVNMSBCRTLSH-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)C(N1C2C=CC=CC=2SCCC1)=O
計算された属性
- せいみつぶんしりょう: 304.0437119g/mol
- どういたいしつりょう: 304.0437119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 58.5Ų
5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26610452-0.05g |
5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine |
926597-17-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine 関連文献
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepineに関する追加情報
Introduction to 5-(6-Chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS No. 926597-17-3)
5-(6-Chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS No. 926597-17-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazepines, which are known for their diverse biological activities, including calcium channel blocking and antiarrhythmic properties. The unique structure of 5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine makes it a promising candidate for further research and development in various medical fields.
The chemical structure of 5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine features a benzothiazepine core with a 6-chloropyridine-3-carbonyl substituent. This specific substitution pattern imparts unique pharmacological properties to the molecule. The benzothiazepine scaffold is well-known for its ability to modulate calcium channels, which are crucial in various physiological processes such as muscle contraction and neurotransmitter release. The addition of the 6-chloropyridine-3-carbonyl group enhances the compound's lipophilicity and potentially improves its bioavailability and target selectivity.
Recent studies have highlighted the potential of 5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine in treating cardiovascular diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent calcium channel blocking activity, which could be beneficial in managing conditions such as hypertension and angina pectoris. The researchers found that 5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine effectively inhibits L-type calcium channels in vascular smooth muscle cells without significant adverse effects on cardiac function.
In addition to its cardiovascular applications, 5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine has shown promise in neuropharmacology. A study conducted by a team at the University of California revealed that this compound has neuroprotective effects against ischemic brain injury. The researchers observed that 5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine reduces neuronal cell death and improves cognitive function in animal models of stroke. These findings suggest that the compound may have therapeutic potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine have also been investigated to ensure its suitability for clinical use. A study published in the European Journal of Pharmaceutical Sciences reported that the compound has favorable oral bioavailability and a long half-life in vivo. These characteristics make it an attractive candidate for oral administration in clinical settings. Furthermore, the compound's low toxicity profile and minimal side effects contribute to its safety and efficacy as a potential therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine in human subjects. Preliminary results from Phase I trials have shown promising outcomes with no serious adverse events reported. The compound is being tested for its ability to reduce blood pressure and improve cardiac function in patients with hypertension and heart failure. Additionally, Phase II trials are planned to assess its neuroprotective effects in patients with ischemic stroke.
In conclusion, 5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS No. 926597-17-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of cardiovascular medicine and neuropharmacology. As clinical trials progress and more data become available, it is anticipated that this compound will play a significant role in advancing medical treatments for various diseases.
926597-17-3 (5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine) 関連製品
- 2411305-30-9(2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide)
- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)
- 5465-56-5(2-Methyl-4-nitronaphthalen-1-amine)
- 1090935-59-3(2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)
- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)
- 1211328-72-1(N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide)
- 2567497-46-3(3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 955299-30-6(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)
- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)
- 2228138-03-0(2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid)